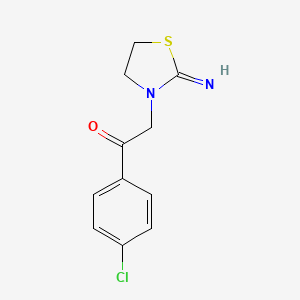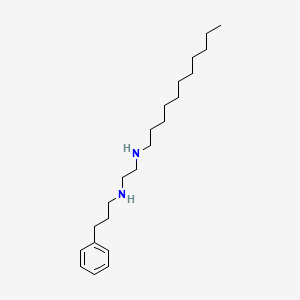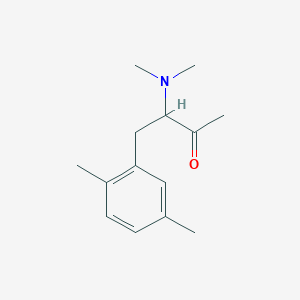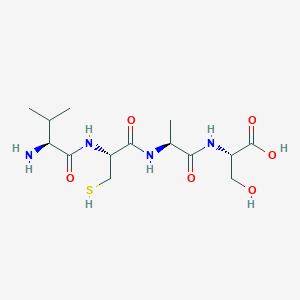![molecular formula C16H32OSi B14218134 Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane CAS No. 832727-07-8](/img/structure/B14218134.png)
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane is an organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of a trimethylsilyl group attached to a 2-methyldodec-11-yn-2-yloxy moiety. This compound is often used in organic synthesis and material science due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane typically involves the reaction of 2-methyldodec-11-yn-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-methyldodec-11-yn-2-ol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-oxygen bond is highly reactive, allowing for the formation of stable intermediates in chemical reactions. The compound can also participate in radical reactions due to the presence of the alkyne moiety.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the alkyne moiety.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane is unique due to the presence of both the trimethylsilyl group and the alkyne moiety. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
832727-07-8 |
|---|---|
Molecular Formula |
C16H32OSi |
Molecular Weight |
268.51 g/mol |
IUPAC Name |
trimethyl(2-methyldodec-11-yn-2-yloxy)silane |
InChI |
InChI=1S/C16H32OSi/c1-7-8-9-10-11-12-13-14-15-16(2,3)17-18(4,5)6/h1H,8-15H2,2-6H3 |
InChI Key |
RMBMVGROLUNVKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCC#C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)


![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)

